5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine
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Description
5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine is a useful research compound. Its molecular formula is C18H9F6N3O6 and its molecular weight is 477.275. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-inflammatory Activities
Pyrimidine derivatives, including compounds like 5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine, have been extensively studied for their anti-inflammatory activities. These compounds are synthesized through various methods and are known for their inhibitory effects against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. Research emphasizes the potential of pyrimidine derivatives in developing new anti-inflammatory agents with minimal toxicity, guided by detailed structure-activity relationship analyses (Rashid et al., 2021).
Pharmacological Profile
The pharmacological profile of pyrimidine derivatives is broad and diverse. These compounds are known for their antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The versatility of the pyrimidine core makes it a promising scaffold for developing new biologically active compounds. Systematic analysis from a pharmacological standpoint offers a foundation for further exploration and the creation of highly effective, safe medicines (Chiriapkin, 2022).
Optical Sensors
Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are also used as exquisite sensing materials in the creation of optical sensors. These compounds have demonstrated potential not only in sensing applications but also hold significant medicinal and biological importance. The review of literature from 2005 to 2020 on pyrimidine-based optical sensors showcases the advancements and potential applications in this area, highlighting the intersection of chemistry and technology (Jindal & Kaur, 2021).
Cancer Treatment Contributions
In the era of personalized medicine, fluorine chemistry has made significant contributions to the precise use of fluorinated pyrimidines for cancer treatment. 5-Fluorouracil, a widely used fluorinated pyrimidine, is employed in treating over 2 million cancer patients annually. Recent developments in 5-Fluorouracil synthesis, including the incorporation of radioactive and stable isotopes, have enabled a better understanding of its metabolism and biodistribution. This knowledge aids in the more precise application of fluorinated pyrimidines in cancer therapy, leveraging advancements in both computational and experimental studies to enhance treatment efficacy (Gmeiner, 2020).
Properties
IUPAC Name |
5-nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F6N3O6/c19-17(20,21)32-12-5-1-3-10(7-12)30-15-14(27(28)29)16(26-9-25-15)31-11-4-2-6-13(8-11)33-18(22,23)24/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEMLCVBTMIERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=C(C(=NC=N2)OC3=CC(=CC=C3)OC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F6N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.